1-(Acetylglycyl)azetidine-3-carboxylic acid

Descripción general

Descripción

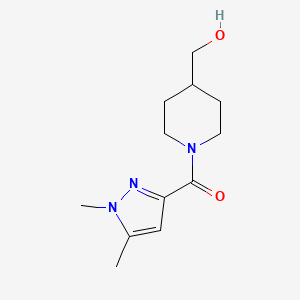

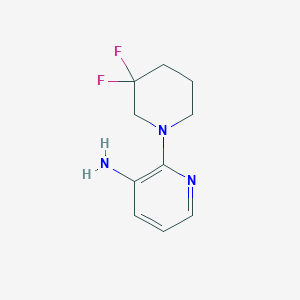

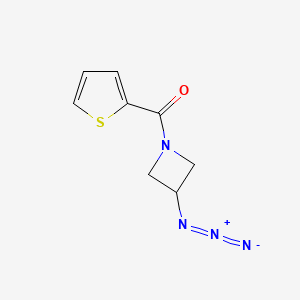

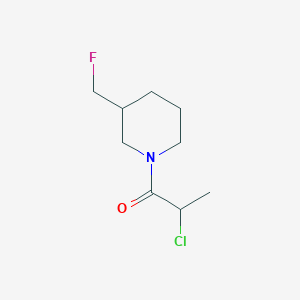

1-(Acetylglycyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C8H12N2O4 . It is a derivative of azetidine, a four-membered saturated cyclic amine . Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research .

Synthesis Analysis

Azetidines can be synthesized through various methods. One approach involves the use of Copper (II) chloride and other reagents . Another method involves visible-light-mediated intermolecular [2+2] photocycloadditions . The synthesis of azetidines has seen remarkable advances over the past few decades .Molecular Structure Analysis

The molecular structure of 1-(Acetylglycyl)azetidine-3-carboxylic acid consists of an azetidine ring attached to an acetylglycyl group . The azetidine ring is a four-membered saturated cyclic amine .Chemical Reactions Analysis

Azetidines exhibit unique reactivity due to their ring strain. This reactivity can be harnessed under appropriate reaction conditions . The chemistry and reactivity of azetidines have seen significant advances recently .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

Azetidines, including “1-(Acetylglycyl)azetidine-3-carboxylic acid”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Drug Discovery

Azetidines serve as motifs in drug discovery . They appear in bioactive molecules and natural products, such as azelnidipine, cobimetinib, and ximelagatran . These drugs serve as an antihypertensive calcium channel blocker, a mitogen-activated protein kinase inhibitor, and an oral anticoagulant, respectively .

Polymer Synthesis

Azetidines have been applied in polymer synthesis . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in this field .

Synthesis of New Functionalized Derivatives

“1-(Acetylglycyl)azetidine-3-carboxylic acid” can be used to synthesize new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives . These derivatives are of significant interest as potential foldameric building blocks .

Inhibition of Diaminopimelate (DAP) Epimerase

The different isomers of 2-(4-amino-4-carboxybutyl)azetidine-2-carboxylic acid are irreversible inhibitors and substrate mimics of diaminopimelate (DAP) epimerase . This enzyme is key for the biosynthesis of lysine in plants .

Pharmaceutical and Agrochemical Research

Azetidine and its derivatives, including “1-(Acetylglycyl)azetidine-3-carboxylic acid”, are valuable compounds in pharmaceutical and agrochemical research . They can be used to develop new drugs and agrochemicals .

Mecanismo De Acción

Target of Action

1-(Acetylglycyl)azetidine-3-carboxylic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link with.

Mode of Action

As a linker, 1-(Acetylglycyl)azetidine-3-carboxylic acid connects an antibody or protein to a cytotoxic drug in ADCs or a ligand for an E3 ubiquitin ligase in PROTACs . This allows the drug or ligand to be selectively delivered to cells expressing the target protein, enhancing the specificity and reducing the systemic toxicity of the treatment .

Biochemical Pathways

In the context of ADCs, the antibody-drug conjugate is internalized by the target cell, where the cytotoxic drug is released to exert its effect . For PROTACs, the compound brings the target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of the action of 1-(Acetylglycyl)azetidine-3-carboxylic acid is the selective delivery of a cytotoxic drug to target cells in the case of ADCs, or the selective degradation of a target protein in the case of PROTACs . This can lead to the death of the target cells or the modulation of cellular processes, depending on the specific drug or target protein involved.

Direcciones Futuras

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds provides access to unique chemical space and is correlated with improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions of 1-(Acetylglycyl)azetidine-3-carboxylic acid and similar compounds may lie in further exploration of their potential applications in drug discovery and other areas of chemistry .

Propiedades

IUPAC Name |

1-(2-acetamidoacetyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRHZWAIMRLLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.